
1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(3-chlorophényl)-3-hydroxy-1H-pyrazole-5-carboxylique est un composé hétérocyclique comportant un cycle pyrazole substitué par un groupe chlorophényle et un groupe acide carboxylique
Méthodes De Préparation
La synthèse de l'acide 1-(3-chlorophényl)-3-hydroxy-1H-pyrazole-5-carboxylique implique généralement les étapes suivantes:
Matières premières : La synthèse commence avec le 3-chlorobenzaldéhyde et l'hydrate d'hydrazine.
Formation de l'hydrazone : La réaction du 3-chlorobenzaldéhyde avec l'hydrate d'hydrazine forme un intermédiaire hydrazone.
Cyclisation : L'hydrazone subit une cyclisation en présence d'un catalyseur approprié pour former le cycle pyrazole.
Hydroxylation et carboxylation : Les étapes finales impliquent l'hydroxylation et la carboxylation pour introduire respectivement les groupes hydroxy et acide carboxylique.
Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
L'acide 1-(3-chlorophényl)-3-hydroxy-1H-pyrazole-5-carboxylique subit diverses réactions chimiques, notamment:
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : L'atome de chlore sur le cycle phényle peut être substitué par d'autres nucléophiles.
Réactions de couplage : Le composé peut participer à des réactions de couplage de Suzuki-Miyaura pour former des dérivés biaryles.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les catalyseurs au palladium pour les réactions de couplage. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications De Recherche Scientifique
L'acide 1-(3-chlorophényl)-3-hydroxy-1H-pyrazole-5-carboxylique a des applications diverses en recherche scientifique:
Chimie médicinale : Il sert d'échafaudage pour le développement d'agents anti-inflammatoires, antimicrobiens et anticancéreux.
Synthèse organique : Le composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Science des matériaux : Il est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 1-(3-chlorophényl)-3-hydroxy-1H-pyrazole-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des effets thérapeutiques. Les voies et les cibles exactes dépendent de l'application spécifique et des modifications apportées au composé .
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-hydroxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
L'acide 1-(3-chlorophényl)-3-hydroxy-1H-pyrazole-5-carboxylique peut être comparé à d'autres dérivés du pyrazole tels que:
Acide 1-phényl-3-hydroxy-1H-pyrazole-5-carboxylique : Il ne possède pas la substitution par le chlore, ce qui peut affecter sa réactivité et son activité biologique.
Acide 1-(3-bromophényl)-3-hydroxy-1H-pyrazole-5-carboxylique : La substitution par le brome peut conduire à des propriétés chimiques et biologiques différentes.
Acide 1-(3-méthylphényl)-3-hydroxy-1H-pyrazole-5-carboxylique : Le groupe méthyle peut influencer la lipophilie et la stabilité métabolique du composé
La particularité de l'acide 1-(3-chlorophényl)-3-hydroxy-1H-pyrazole-5-carboxylique réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H7ClN2O3 |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-8(10(15)16)5-9(14)12-13/h1-5H,(H,12,14)(H,15,16) |
Clé InChI |
IWZNLTHLMHCNRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2C(=CC(=O)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
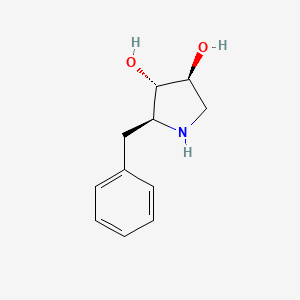
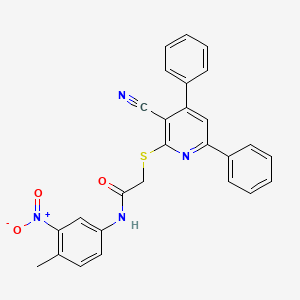
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)


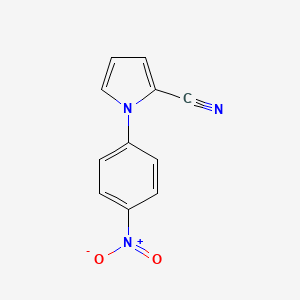
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
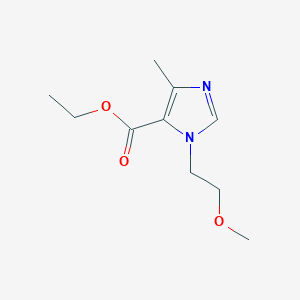
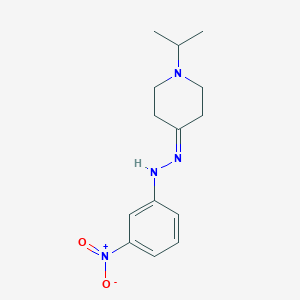
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
